molecular formula C8H11NO B3034592 (2,4-Dimethylpyridin-3-yl)methanol CAS No. 194151-96-7

(2,4-Dimethylpyridin-3-yl)methanol

Cat. No.: B3034592
CAS No.: 194151-96-7
M. Wt: 137.18 g/mol
InChI Key: QFDOCIBRLAUHMD-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyridin-3-yl)methanol (CAS: 194151-96-7) is a pyridine derivative with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. This compound, characterized by its solid form and a predicted boiling point of 267.6±35.0 °C, serves as a versatile building block in organic and medicinal chemistry . Its structure, featuring both a hydroxymethyl group and dimethyl-substituted pyridine ring, makes it a valuable synthetic intermediate for constructing more complex molecules . This compound has several research applications across different fields. In Medicinal Chemistry , its potential biological activities make it a candidate for investigation in drug discovery programs . While specific mechanisms of action for this exact compound require further research, its structural features allow it to interact with various biological targets, and studies on similar compounds have noted antimicrobial properties and the ability to modulate enzyme activity . Furthermore, this compound is a valuable precursor in general Chemical Synthesis and may also be used as a starting material in the development of Agricultural Chemicals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling guidelines. This compound is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-9-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDOCIBRLAUHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304163
Record name 2,4-Dimethyl-3-pyridinemethanol
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Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194151-96-7
Record name 2,4-Dimethyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194151-96-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-3-pyridinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Dimethylpyridin 3 Yl Methanol

Established Reduction Pathways for Pyridine-3-Carboxylates

The reduction of pyridine-3-carboxylates, specifically ethyl 2,4-dimethylnicotinate, represents a primary and well-documented route to (2,4-Dimethylpyridin-3-yl)methanol. This transformation hinges on the conversion of an ester functional group to a primary alcohol, a cornerstone reaction in organic synthesis.

Lithium Aluminum Hydride Mediated Reduction of Ethyl 2,4-Dimethylnicotinate

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids. quora.comlibretexts.org The reduction of ethyl 2,4-dimethylnicotinate to this compound is a classic application of this reagent. LiAlH₄ serves as a source of hydride ions (H⁻), which act as strong nucleophiles. libretexts.org

The reaction is typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the highly reactive LiAlH₄ by water. davuniversity.org The mechanism involves a two-step process. First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride, forming an alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to yield the desired primary alcohol, this compound. ucalgary.caucalgary.ca

Table 1: General Conditions for LiAlH₄ Reduction of Ethyl Nicotinate (B505614) Derivatives

ParameterTypical ConditionPurpose
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Source of nucleophilic hydride
Solvent Anhydrous Diethyl Ether or THFInert reaction medium
Temperature 0 °C to refluxTo control reaction rate
Stoichiometry Excess LiAlH₄Ensures complete reduction
Workup Aqueous acid or sequential addition of H₂O and NaOHTo quench excess hydride and protonate the alkoxide product

Optimization of Reaction Conditions for Enhanced Yield and Purity

While the LiAlH₄ reduction is effective, optimizing reaction parameters is crucial for maximizing yield and purity, particularly in large-scale synthesis. Key variables include temperature, reaction time, stoichiometry of the reducing agent, and the method of addition (i.e., adding the ester to the hydride suspension or vice-versa).

Recent advancements in process chemistry have demonstrated that continuous flow systems can offer significant advantages for hazardous reactions like LiAlH₄ reductions. rsc.org A continuous flow setup allows for precise control over reaction temperature and residence time, minimizing the formation of byproducts and improving safety by keeping the volume of the reaction mixture small at any given time. The use of a Design of Experiments (DoE) approach can systematically optimize parameters such as flow rate and stoichiometry to achieve high productivity and chemoselectivity. rsc.orgresearchgate.net For instance, a higher temperature might increase the reaction rate but could also lead to undesired side reactions, whereas a lower temperature might result in an incomplete reaction. Careful balancing of these factors is key to achieving an efficient and clean transformation.

Evaluation of Alternative Hydride Reducing Agents and Their Stereochemical Implications

While LiAlH₄ is a powerful reducing agent, its high reactivity can sometimes be a drawback, leading to a lack of selectivity. quora.com This has prompted the evaluation of alternative, milder hydride reagents.

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce esters. libretexts.orglibretexts.org However, its reactivity can be enhanced by using it in large excess in solvents like methanol (B129727) or in the presence of additives. For example, the NaBH₄-methanol system, when used in refluxing THF, has been shown to reduce aromatic esters to their corresponding alcohols. This offers a safer and more cost-effective alternative to LiAlH₄, although it may require more forcing conditions.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a bulky and electrophilic reducing agent. adichemistry.comwikipedia.org Its primary use is the partial reduction of esters to aldehydes at low temperatures (typically -78 °C). adichemistry.comchemistrysteps.com At higher temperatures, it can fully reduce esters to primary alcohols. adichemistry.com The electrophilic nature of DIBAL-H, where the aluminum atom coordinates to the carbonyl oxygen before hydride transfer, contrasts with the nucleophilic character of LiAlH₄. wikipedia.orgyoutube.com This difference in mechanism can influence chemoselectivity in molecules with multiple reducible functional groups.

For an achiral molecule like this compound, stereochemical implications are not a factor in the final product. However, the choice of reducing agent can have stereochemical consequences in the synthesis of more complex, chiral molecules where diastereoselectivity might be a concern.

Table 2: Comparison of Hydride Reducing Agents for Ester Reduction

Reducing AgentReactivitySelectivityTypical Conditions
LiAlH₄ Very HighLowAnhydrous ether/THF, 0°C to reflux
NaBH₄ LowHigh (for aldehydes/ketones)Methanol/Ethanol (B145695), often requires additives or heat for esters
DIBAL-H ModerateHigh (can stop at aldehyde)Toluene/Hexane, -78°C for aldehyde, higher temp for alcohol

Novel Synthetic Routes and Process Intensification Strategies

Beyond classical reduction methods, the development of novel synthetic routes aims to improve efficiency, selectivity, and sustainability. These strategies often focus on catalytic methods and the precise construction of the substituted pyridine (B92270) ring.

Development of Chemo- and Regioselective Synthesis Protocols

The chemo- and regioselective synthesis of polysubstituted pyridines is a field of active research. Instead of modifying a pre-existing pyridine ring, these methods often construct the heterocyclic core from acyclic precursors. Multicomponent reactions, where three or more reactants combine in a single operation, offer an efficient way to build molecular complexity. nih.gov By carefully choosing the starting materials and reaction conditions, it is possible to control the substitution pattern on the resulting pyridine ring, thereby providing a regioselective route to intermediates like 2,4-dimethylnicotinic acid or its esters. Such strategies can reduce the number of synthetic steps, minimize waste, and offer access to a wide range of analogues. mdpi.comrsc.org

Catalytic Hydrogenation Approaches for Nicotinate Precursors

Catalytic hydrogenation presents a greener and more scalable alternative to the use of stoichiometric metal hydride reagents. acs.org This method employs molecular hydrogen (H₂) and a transition metal catalyst to effect the reduction of the ester group. While heterogeneous catalysts have been used for ester hydrogenation, they often require harsh conditions of high temperature and pressure. acs.org

Significant progress has been made in homogeneous catalysis, with ruthenium-based complexes showing exceptional efficiency for the hydrogenation of various esters, including aromatic and aliphatic ones, under mild conditions. rsc.orgacs.org For example, ruthenium pincer complexes have demonstrated high activity and selectivity for ester reduction at temperatures around 100 °C and moderate hydrogen pressures. acs.org These catalytic systems avoid the generation of large amounts of inorganic waste associated with hydride reductions. researchgate.net The catalytic hydrogenation of ethyl nicotinate itself has been studied, primarily focusing on the reduction of the pyridine ring. However, selective reduction of the ester group in the presence of the aromatic pyridine ring can be achieved by careful selection of the catalyst and reaction conditions. Ruthenium complexes with tetradentate bipyridine ligands, for instance, are highly efficient for the hydrogenation of carboxylic esters. rsc.org Nickel-based catalysts have also been investigated for the hydrogenation of esters like ethyl acetate (B1210297) to ethanol. mdpi.com

Despite a comprehensive search for advanced and green synthetic methodologies for the chemical compound this compound, specific research findings and detailed data directly pertaining to this molecule are not available in the public domain. General synthetic approaches for similar pyridine-based compounds exist, but information that would satisfy the detailed outline of the requested article—particularly concerning green chemistry principles such as solvent-free and aqueous-phase methodologies, and the use of sustainable catalysts and reagents—is absent for this specific compound.

Conventional synthesis of pyridyl methanols often involves the reduction of the corresponding carboxylic acid esters. For instance, a known method for preparing this compound involves the reduction of ethyl 2,4-dimethylnicotinate. This transformation typically employs potent reducing agents like lithium aluminum hydride in anhydrous ethereal solvents such as tetrahydrofuran (THF). While effective, this method does not align with green chemistry principles due to the use of a hazardous reagent and volatile organic solvents.

The exploration of greener alternatives for the synthesis of analogous compounds offers a conceptual framework but lacks specific application to this compound. For other pyridine derivatives, advancements have been noted in the following areas:

Biocatalysis: Whole-cell biocatalysts have been successfully used for the asymmetric reduction of other pyridine-based ketones and esters to their corresponding alcohols, often operating in aqueous media under mild conditions. However, no studies have been identified that apply this to the substrate leading to this compound.

Heterogeneous Catalysis: The use of solid-supported catalysts for the hydrogenation of esters is a well-established green chemistry approach, facilitating catalyst recovery and reuse. Catalytic systems based on copper, palladium, and other metals have been investigated for the reduction of various esters, including some nicotinic acid derivatives. These methods often require high pressures and temperatures. Specific examples and performance data for the synthesis of this compound using such catalysts are not documented.

Solvent-Free and Alternative Solvents: Mechanochemical synthesis, using techniques like ball milling, has been reported for the solvent-free reduction of certain esters. Additionally, the use of greener solvents like Cyrene™ has been explored for other transformations of nicotinic esters. The applicability of these methods to the synthesis of this compound has not been reported.

Due to the absence of specific research data, the creation of detailed sections on solvent-free and aqueous-phase methodologies, or the use of sustainable catalysts and reagents with accompanying data tables for this compound, is not possible at this time. The scientific literature available through the conducted searches does not provide the necessary information to fulfill the detailed requirements of the requested article.

Mechanistic Investigations of Chemical Transformations Involving 2,4 Dimethylpyridin 3 Yl Methanol

Electrophilic and Nucleophilic Substitutions at the Hydroxymethyl Moiety

The hydroxymethyl group at the 3-position of the pyridine (B92270) ring is a primary alcohol and, as such, undergoes typical alcohol reactions. These include nucleophilic substitution, where the hydroxyl group is first converted into a good leaving group, followed by attack of a nucleophile.

Halogenation Reactions: Synthesis of 3-(Chloromethyl)-2,4-dimethylpyridine Hydrochloride

The conversion of (2,4-Dimethylpyridin-3-yl)methanol to its corresponding chloromethyl derivative is a key transformation, often utilized in the synthesis of pharmaceutical intermediates. This halogenation is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or triphosgene. prepchem.comgoogle.comgoogle.com The reaction with thionyl chloride proceeds through a well-understood mechanism. Initially, the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion. This forms a protonated chlorosulfite intermediate. The pyridine nitrogen can then be protonated by the released HCl, or a base like pyridine can be used to neutralize it. The chloride ion then attacks the carbon of the hydroxymethyl group in an Sₙ2 reaction, leading to the formation of the chloromethyl group and the release of sulfur dioxide and another molecule of HCl. The final product is typically isolated as the hydrochloride salt, which enhances its stability and handling properties. prepchem.comgoogle.com

For instance, the synthesis of the related 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride is achieved by treating the corresponding pyridylmethanol with thionyl chloride in methylene (B1212753) chloride at low temperatures. prepchem.com Similarly, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is prepared by dissolving the alcohol in dichloromethane, cooling, and slowly adding a solution of thionyl chloride. google.com

Table 1: Conditions for Chlorination of Substituted Pyridylmethanols

Starting MaterialReagentSolventConditionsProductReference
4-methoxy-3,5-dimethyl-2-pyridylmethanolThionyl chlorideMethylene chloride0°C, then room temperature for 16h2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride prepchem.com
2-methylol-3,4-dimethoxy-pyridineThionyl chlorideMethylene chloride0-2°C, then room temperature for 2h2-chloromethyl-3,4-dimethoxy pyridine hydrochloride google.com
2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridineTriphosgeneToluene0-10°C2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride google.com

Etherification Reactions: Formation of Propargyl Pyridinyl Ethers

The hydroxyl group of this compound can be converted into an ether linkage through reactions like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. This strategy has been employed to synthesize a family of propargyl pyridinyl ethers, which have been investigated as potential inhibitors of cytochrome P450 enzymes. nih.gov

In a typical procedure, the this compound is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting sodium alkoxide is then reacted with propargyl bromide to yield 2,4-dimethyl-3-((prop-2-yn-1-yloxy)methyl)pyridine. nih.gov The propargyl group is of particular interest in medicinal chemistry due to its role as a potential mechanism-based inactivator of enzymes.

Table 2: Synthesized Propargyl Pyridinyl Ethers

Compound NameStructureReference
2,4-dimethyl-3-(prop-2-yn-1-yloxy)pyridineNot directly from the subject compound nih.gov
2,4-dimethyl-3-((prop-2-yn-1-yloxy)methyl)pyridine nih.gov
2,3-dimethyl-4-((prop-2-yn-1-yloxy)methyl)pyridineNot the subject compound nih.gov

Esterification and Other Derivatization Strategies

Esterification of this compound can be accomplished through standard methods, such as reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using a more reactive acylating agent like an acid chloride or acid anhydride (B1165640) in the presence of a base. The base, often pyridine or triethylamine, serves to neutralize the HCl or carboxylic acid byproduct. These ester derivatives are valuable for modifying the compound's polarity and pharmacokinetic properties.

Beyond simple esters, the hydroxymethyl group can be derivatized in numerous ways. For example, tosylation with tosyl chloride (TsCl) in the presence of pyridine would convert the alcohol into a tosylate. This derivative is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions with a wide range of nucleophiles, further expanding the synthetic utility of the parent compound.

Pyridine Ring Reactivity and Functionalization in the Presence of the Hydroxymethyl Group

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The presence of two electron-donating methyl groups and a hydroxymethyl group modifies this inherent reactivity.

Studies on Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is exacerbated in acidic conditions, which are common for EAS reactions, as the nitrogen becomes protonated to form a pyridinium (B92312) ion, further withdrawing electron density from the ring. uoanbar.edu.iq When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen).

In this compound, the situation is complex. The ring has three substituents:

Nitrogen Atom: Strongly deactivating and meta-directing (to C3 and C5).

Methyl Groups (C2, C4): Activating and ortho-, para-directing.

Hydroxymethyl Group (C3): Weakly deactivating and meta-directing.

The combined influence of these groups suggests that the most favorable position for electrophilic attack is C5. This position is meta to the deactivating nitrogen and hydroxymethyl group but is ortho to the activating methyl group at C4 and para to the activating methyl group at C2. The activating effects of the two methyl groups can help to overcome the deactivation by the nitrogen, making substitution more feasible than in unsubstituted pyridine. youtube.com Nevertheless, vigorous reaction conditions are often still required for reactions like nitration or halogenation on the ring. uoanbar.edu.iq

Oxidative and Reductive Transformations of the Pyridine Nucleus

The pyridine nucleus can undergo both reduction and oxidation, although the conditions required can be harsh.

Reductive Transformations: The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. uoanbar.edu.iq This is typically performed using hydrogen gas with a metal catalyst such as platinum, palladium, or rhodium. google.com The reaction generally requires high pressures and/or temperatures. For this compound, this transformation would yield (2,4-Dimethylpiperidin-3-yl)methanol, converting the aromatic, planar pyridine core into a saturated, puckered piperidine ring. This significantly alters the molecule's three-dimensional shape and basicity. Alternative reducing agents like sodium in boiling ethanol (B145695) can also accomplish this reduction. uoanbar.edu.iq

Oxidative Transformations: The pyridine ring is relatively resistant to oxidation. However, it can be oxidized to a pyridine N-oxide using strong oxidizing agents like peroxy acids (e.g., m-CPBA). The nitrogen's lone pair attacks the electrophilic oxygen of the peracid. This N-oxide formation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The side-chain hydroxymethyl and methyl groups are also susceptible to oxidation, and achieving selective oxidation of the ring nitrogen can be challenging. Under very strong oxidative conditions, the entire ring can be degraded.

Intramolecular and Intermolecular Cyclization Pathways Facilitated by the Compound

The structural arrangement of this compound, featuring a hydroxymethyl group ortho to a methyl-substituted carbon on the pyridine ring and para to the nitrogen atom, presents intriguing possibilities for both intramolecular and intermolecular cyclization reactions. These transformations typically require activation of the hydroxyl group or the pyridine ring to facilitate the formation of new heterocyclic frameworks.

Intramolecular cyclization of this compound can be envisioned to proceed primarily through two distinct mechanistic routes, leading to the formation of fused furanopyridine systems. The feasibility of these pathways is often dependent on the reaction conditions, particularly the presence of acid or base catalysts and oxidizing agents.

One plausible pathway involves the acid-catalyzed dehydration of this compound to form a reactive carbocation intermediate. The proximity of the pyridine nitrogen's lone pair or the π-electrons of the pyridine ring can facilitate an intramolecular nucleophilic attack, leading to the formation of a furo[3,4-c]pyridine (B3350340) derivative. The mechanism, analogous to the synthesis of related fused heterocycles, would likely proceed as outlined below:

Protonation of the Hydroxyl Group: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water).

Formation of a Carbocation: Loss of a water molecule generates a primary carbocation, which is stabilized by resonance with the adjacent pyridine ring.

Intramolecular Nucleophilic Attack: The pyridine nitrogen, or more likely the electron-rich C4 position of the pyridine ring, acts as a nucleophile, attacking the carbocation to form a five-membered ring.

Deprotonation/Rearomatization: Loss of a proton restores the aromaticity of the pyridine ring, yielding the final furo[3,4-c]pyridine product.

A second potential intramolecular cyclization pathway involves the initial oxidation of the hydroxymethyl group to an aldehyde. This transformation creates an electrophilic center that can readily undergo cyclization. Research on related pyridine-aldehyde systems has shown a reversible pH-dependent intramolecular cyclization to form a pyridinium-fused heterocycle under acidic conditions. A similar mechanism can be proposed for the aldehyde derived from this compound, leading to a hemiacetal-like intermediate that can subsequently dehydrate to the corresponding furanopyridine.

The table below summarizes the potential intramolecular cyclization products and the proposed reaction conditions based on analogous transformations.

Starting MaterialReagents/ConditionsProposed ProductPlausible Mechanism
This compoundStrong Acid (e.g., H₂SO₄, TFAA), Heat4,6-Dimethyl-4,5-dihydrofuro[3,4-c]pyridineAcid-catalyzed dehydration and intramolecular cyclization
This compoundOxidizing Agent (e.g., MnO₂), then Acid4,6-Dimethylfuro[3,4-c]pyridineOxidation to aldehyde followed by acid-catalyzed cyclization and dehydration

Intermolecular cyclization reactions involving this compound can lead to the formation of more complex dimeric or polymeric structures, or can involve reaction with another molecule to form a new heterocyclic system. A notable example of such a reaction is the Pictet-Spengler reaction. nih.govbeilstein-journals.orgwikipedia.orgnih.gov

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydro-β-carboline or a related fused heterocyclic system. wikipedia.org While this compound itself is not a β-arylethylamine, it can be conceptually linked to this reaction type. For instance, if reacted with a suitable amino-aldehyde, the pyridine ring of this compound could potentially act as the nucleophilic component in a Pictet-Spengler-type cyclization, although the lower nucleophilicity of the pyridine ring compared to indole (B1671886) or pyrrole (B145914) would likely necessitate harsher reaction conditions.

A more direct intermolecular reaction could involve the self-condensation of two molecules of this compound under strong acid catalysis, leading to the formation of a dimeric ether. However, a more synthetically useful intermolecular cyclization would involve its reaction with a different substrate. For example, reaction with an aldehyde in the presence of an amine could lead to a Mannich-type reaction, followed by cyclization.

The following table outlines a hypothetical intermolecular cyclization reaction based on the principles of the Pictet-Spengler reaction.

Reactant 1Reactant 2Reagents/ConditionsProposed ProductPlausible Mechanism
2-(Pyridin-3-yl)ethanamine2,4-Dimethylpyridine-3-carbaldehyde (from oxidation of the title compound)Acid (e.g., HCl, TFA)Tetrahydropyrido[3',4':4,5]pyrrolo[2,3-c]pyridine derivativePictet-Spengler Reaction

It is important to note that the proposed pathways are based on established reactivity patterns of similar heterocyclic systems, as direct mechanistic studies on the cyclization of this compound are not extensively reported in the scientific literature. Further experimental investigation is required to fully elucidate the mechanistic details and optimize the conditions for these transformations.

Computational Chemistry and Theoretical Characterization of 2,4 Dimethylpyridin 3 Yl Methanol and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of (2,4-Dimethylpyridin-3-yl)methanol. numberanalytics.com These methods allow for a detailed exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for predicting the molecular geometries and energies of organic compounds. numberanalytics.comnumberanalytics.com Geometry optimization using DFT involves finding the most stable three-dimensional arrangement of atoms, which corresponds to the lowest energy state on the potential energy surface. stackexchange.comresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. worldscientific.com

The optimized geometry reveals a pyridine (B92270) ring with methyl groups at positions 2 and 4, and a hydroxymethyl group at position 3. The relative orientation of the hydroxymethyl group with respect to the pyridine ring is a key structural feature. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can be visualized to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

ParameterCalculated Value (B3LYP/6-31G(d,p))
Total Energy (Hartree)-482.12345
Dipole Moment (Debye)2.54
HOMO Energy (eV)-6.21
LUMO Energy (eV)-0.89
HOMO-LUMO Gap (eV)5.32

This table presents hypothetical DFT calculation results for this compound for illustrative purposes.

Exploration of Reaction Mechanisms and Transition State Analysis

DFT is also a powerful method for elucidating reaction mechanisms by locating transition states on the potential energy surface. numberanalytics.comsumitomo-chem.co.jp For reactions involving this compound, such as oxidation of the methanol (B129727) group or electrophilic substitution on the pyridine ring, DFT can be used to calculate the energy barriers and reaction pathways. rsc.org

The process involves identifying the structures of the reactants, products, and any intermediates, and then searching for the transition state connecting them. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. researchgate.net This analysis provides valuable kinetic and thermodynamic information about the reaction, helping to predict its feasibility and selectivity. researchgate.net

For instance, in a hypothetical oxidation of the hydroxymethyl group to an aldehyde, DFT calculations could map the energy profile of the reaction, identifying the transition state and the activation energy required. This information is critical for designing catalytic systems or optimizing reaction conditions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations. numberanalytics.comnumberanalytics.com These simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound.

Investigation of Intramolecular Interactions and Rotational Barriers

The rotation around the C3-C(methanol) single bond in this compound leads to different conformers. MD simulations can be used to explore these rotational energy barriers and identify the most stable conformations. nih.gov By simulating the molecule's motion over time, it is possible to observe transitions between different conformational states and to calculate the free energy landscape associated with this rotation. Intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen can significantly influence the conformational preferences, and MD simulations can quantify the strength and prevalence of such interactions.

Dihedral Angle (N-C3-C-O)Relative Energy (kcal/mol)Population (%)
2.510
60°0.835
180°0.055

This table presents hypothetical data from a conformational analysis of this compound to illustrate the concept.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org MD simulations explicitly including solvent molecules (e.g., water) can provide a realistic model of the solvation shell around this compound and its effect on conformational equilibrium. The interactions between the solute and solvent, such as hydrogen bonding, can stabilize certain conformations over others. By running simulations in different solvents, it is possible to predict how the conformational preferences of the molecule will change with the polarity and hydrogen-bonding capability of the medium. acs.org

In Silico Design Principles for this compound Derived Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are found in numerous therapeutic agents. dovepress.comrsc.org this compound provides a versatile scaffold that can be functionalized to create libraries of compounds for drug discovery. In silico methods are invaluable in guiding the design of these derivatives. nih.govresearchgate.net

Structure-based drug design can be employed if the three-dimensional structure of a biological target is known. Derivatives of this compound can be docked into the active site of a protein to predict their binding affinity and mode of interaction. This allows for the rational design of modifications to the scaffold that are predicted to enhance binding. For example, the hydroxyl group could be modified to form a key hydrogen bond, or the methyl groups could be replaced with other substituents to improve steric complementarity.

In the absence of a known target structure, ligand-based drug design methods can be used. By analyzing a set of known active molecules, a pharmacophore model can be developed that defines the essential features for biological activity. New derivatives of this compound can then be designed to match this pharmacophore, increasing the likelihood of discovering novel active compounds. The pyridine scaffold itself often contributes to improved metabolic stability and permeability of drug candidates. dovepress.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a crucial component of ligand-based drug design, enabling the identification of novel compounds with desired biological activity based on the essential three-dimensional arrangement of chemical features responsible for a molecule's interaction with a specific target receptor. While specific pharmacophore models for this compound are not extensively documented in publicly available research, the principles of this methodology can be applied to understand its potential interactions and guide the design of new derivatives.

A pharmacophore model for a this compound-based scaffold would typically be developed by analyzing a set of known active and inactive molecules. The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. For this compound, key pharmacophoric features would likely include:

A hydrogen bond donor: The hydroxyl group of the methanol substituent.

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring.

A hydrophobic/aromatic feature: The dimethyl-substituted pyridine ring.

The spatial relationship between these features is paramount. The development of a robust pharmacophore model would involve computational techniques to generate and evaluate numerous hypotheses. For instance, a study on condensed pyridine and pyrimidine (B1678525) analogs as HMG-CoA reductase inhibitors successfully developed a 3D pharmacophoric model that highlighted the importance of hydrophobicity, hydrogen bond acceptors, and optimal steric refractivity for inhibitory activity. nih.gov This model was validated by a high correlation coefficient (r² = 0.8) and its ability to correctly classify the activity of the compounds in the training set. nih.gov

Similarly, in the context of discovering substrates for a novel drug/proton-antiporter, pharmacophore models were generated from known substrates like clonidine (B47849) and cocaine. nih.gov The best-performing model served as a reliable predictor for identifying new substrate compounds. nih.gov These examples underscore the utility of pharmacophore modeling in drug discovery, a strategy that could be effectively applied to derivatives of this compound to explore their potential as bioactive agents.

Table 1: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Ligand Binding
Hydrogen Bond DonorThe -OH group on the methanol substituent.Forms hydrogen bonds with acceptor groups on the target protein.
Hydrogen Bond AcceptorThe nitrogen atom within the pyridine ring.Forms hydrogen bonds with donor groups on the target protein.
Aromatic RingThe pyridine ring system.Participates in π-π stacking or hydrophobic interactions.
Hydrophobic GroupsThe two methyl groups on the pyridine ring.Engage in van der Waals or hydrophobic interactions within a binding pocket.

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either structure-based or ligand-based. In the absence of a known 3D structure of the target, ligand-based virtual screening, which relies on the knowledge of molecules that bind to the target, becomes particularly valuable.

For a compound like this compound, a ligand-based virtual screening campaign could be initiated using its structure as a query. The process would involve searching large chemical databases for molecules with similar structural or chemical features. A collaborative virtual screening effort to identify hits for visceral leishmaniasis utilized this approach, starting with an imidazo[1,2-a]pyridine (B132010) hit. nih.gov This led to the rapid expansion of the chemical series and improvement in antiparasitic activity. nih.gov

The methodologies employed in such a screening can vary. One common approach is similarity searching, where molecules are ranked based on their structural similarity to the query compound. This can be performed using 2D fingerprints or 3D shape-based methods. Another powerful technique is pharmacophore-based screening, where the previously discussed pharmacophore model is used as a template to filter compound libraries.

A study focused on identifying inhibitors of DprE1, a key enzyme in Mycobacterium tuberculosis, utilized a multi-step virtual screening protocol. mdpi.com This involved initial pharmacophore-based screening followed by molecular docking of the hits into the enzyme's active site. mdpi.com This hierarchical approach helps to refine the hit list and increase the probability of finding genuinely active compounds. The initial screening of a large database can be followed by more rigorous computational methods like molecular dynamics simulations to predict the stability of the ligand-receptor complex. nih.gov

Table 2: Virtual Screening Workflow for this compound Derivatives

StepMethodologyPurpose
1. Query DefinitionUse the 3D structure of this compound or a derived pharmacophore model.To establish the basis for the search.
2. Database SelectionChoose large, diverse chemical databases (e.g., ZINC, ChemDiv).To have a broad chemical space to search from.
3. Initial ScreeningEmploy rapid screening methods like 2D fingerprint similarity or pharmacophore matching.To quickly filter the database and select a manageable number of initial hits.
4. Hit RefinementUtilize more computationally intensive methods like 3D shape similarity or flexible alignment.To improve the quality of the selected hits.
5. Docking and Scoring (if target structure is known)Dock the refined hits into the binding site of the target protein and score their interactions.To predict the binding mode and affinity of the potential ligands.
6. Post-Screening AnalysisAnalyze the top-ranked compounds for desirable physicochemical properties and chemical diversity.To select the most promising candidates for experimental validation.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in this endeavor. These methods seek to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For this compound and its derivatives, computational SAR studies could provide valuable insights for optimizing their potential biological effects. By systematically modifying the core structure—for example, by altering the substituents on the pyridine ring, changing the position of the methanol group, or modifying the linker—and calculating various molecular descriptors, a QSAR model can be built. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A study on pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives as antimalarial agents provides a relevant example. malariaworld.org Researchers designed a library of compounds and used in-silico screening, including docking studies, to predict their binding interactions with the target enzyme, Pf-DHFR. malariaworld.org The subsequent synthesis and in-vitro testing of selected compounds helped to establish an initial SAR. malariaworld.org

In another instance, a QSAR study on condensed pyridine and pyrimidine analogs as HMG-CoA reductase inhibitors revealed that hydrophobicity, the presence of a hydrogen acceptor, and optimal steric properties were crucial for activity. nih.gov Such models can guide the design of new, more potent derivatives by predicting their activity before they are synthesized, thus saving time and resources.

For this compound, a hypothetical computational SAR study might explore the following modifications:

Substitution on the pyridine ring: Introducing different electron-donating or electron-withdrawing groups at available positions to modulate the electronic properties of the ring.

Modification of the methanol group: Converting the alcohol to an ether, ester, or amine to probe the importance of the hydrogen-bonding donor capability.

Alteration of the methyl groups: Replacing the methyl groups with larger alkyl groups or other functional groups to investigate the steric and hydrophobic requirements of the binding pocket.

The results of such a study could be tabulated to clearly show the relationship between structural modifications and predicted activity.

Advanced Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. High-field ¹H and ¹³C NMR are fundamental techniques for assigning the chemical environment of each proton and carbon atom within the (2,4-Dimethylpyridin-3-yl)methanol molecule.

High-Field ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

In ¹H NMR spectroscopy, the chemical shifts of the protons in this compound are influenced by the electron-donating methyl groups and the electron-withdrawing nitrogen atom in the pyridine (B92270) ring, as well as the electronegative oxygen of the hydroxymethyl group. The aromatic protons on the pyridine ring typically appear in the downfield region, while the methyl and methylene (B1212753) protons are found in the upfield region. The integration of the signals corresponds to the number of protons in each environment.

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. The carbon atoms of the pyridine ring resonate at lower field compared to the methyl and methylene carbons. illinois.edu Compilations of NMR data for common laboratory solvents and impurities are often used as references to distinguish compound signals from any residual solvent peaks. illinois.edupitt.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-CH₃~2.5~23
C4-CH₃~2.3~18
C3-CH₂OH~4.6 (CH₂)~58 (CH₂)
C5-H~7.0~123
C6-H~8.2~148
C2-~158
C3-~135
C4-~146
C5-~123
C6-~148

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For instance, it would show a correlation between the methylene protons of the hydroxymethyl group and the hydroxyl proton (if not exchanged with a deuterated solvent).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons, such as between the C2-methyl group and the C3-hydroxymethyl group. The use of 2D NMR techniques is a standard approach for the complete spectral assignment of complex organic molecules. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com For this compound, GC-MS can be used to assess the purity of a sample by separating it from any volatile impurities before it enters the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (137.18 g/mol ). The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxymethyl group or cleavage of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₁NO), the expected monoisotopic mass is 137.08406 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass but a different elemental formula. uni.lu Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification. uni.luuni.lu

Table 2: Predicted HRMS Data for this compound Adducts uni.luuni.lu

Adductm/z
[M+H]⁺138.09134
[M+Na]⁺160.07328
[M-H]⁻136.07678
[M+NH₄]⁺155.11788
[M+K]⁺176.04722

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be found around 1050 cm⁻¹. Comprehensive libraries of FT-IR spectra are available for the identification of a wide range of organic compounds. thermofisher.com

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the pyridine ring would be a particularly characteristic band.

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Solid-State Structure Determination

A comprehensive search of academic literature and crystallographic databases was conducted to identify studies on the X-ray crystallography of crystalline derivatives of this compound. The objective was to find detailed research findings concerning the determination of absolute stereochemistry and the elucidation of solid-state structures for these specific compounds.

While X-ray crystallography remains a powerful tool for the unambiguous determination of three-dimensional molecular structures, it appears that, to date, no derivatives of this compound have been subjected to this type of analysis and had their results published in the accessible scientific literature.

Coordination Chemistry of 2,4 Dimethylpyridin 3 Yl Methanol As a Ligand

Exploration of Metal Chelation Properties via Pyridine (B92270) Nitrogen and Hydroxyl Oxygen

(2,4-Dimethylpyridin-3-yl)methanol possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. This structural feature allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The pyridine nitrogen is a well-established coordinating group, readily forming bonds with a wide range of transition metals. The hydroxyl group, in its deprotonated form (alkoxide), is also an excellent donor and can bridge two metal centers.

The chelation of this compound to a metal ion is expected to enhance the stability of the resulting complex compared to monodentate ligands, an effect known as the chelate effect. This increased stability arises from favorable thermodynamic contributions. The presence of two methyl groups on the pyridine ring can also influence the ligand's electronic and steric properties. The electron-donating nature of the methyl groups increases the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. However, the steric hindrance from the methyl group at the 2-position might influence the geometry of the resulting complex.

The coordination behavior of analogous pyridyl-alcohol ligands has been documented. For instance, 2-(2-pyridyl)ethanol and its derivatives are known to form stable chelate complexes with various transition metals, where both the pyridine nitrogen and the hydroxyl oxygen are involved in coordination. While direct experimental data on the chelation of this compound is limited in publicly available literature, the established principles of coordination chemistry and the behavior of similar ligands strongly suggest its capability to act as an effective bidentate ligand.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the outcome of the reaction, including the coordination number and geometry of the resulting complex.

For instance, reacting this compound with a metal halide (e.g., CuCl₂, NiCl₂) in an alcoholic solvent could potentially yield neutral or cationic complexes. The use of a base would facilitate the deprotonation of the hydroxyl group, leading to the formation of neutral complexes where the ligand coordinates as an anionic bidentate chelate.

Structural Data for a Representative Copper(II) Complex with a Substituted Pyridyl-Alcohol Ligand
ParameterValue
Metal CenterCopper(II)
Ligand2-(2-Pyridyl)ethanol
Coordination GeometryDistorted Square Planar
Cu-N Bond Length (Å)2.015
Cu-O Bond Length (Å)1.945
N-Cu-O Bite Angle (°)82.5

This table presents representative data for a similar class of compounds to illustrate the expected structural parameters and is not experimental data for this compound complexes.

Catalytic Applications of this compound-Metal Complexes in Organic Transformations

Transition metal complexes bearing pyridine-based ligands are widely employed as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity and selectivity of the metal catalyst. Given the structural features of this compound, its metal complexes hold potential for catalytic applications.

One area of interest is oxidation catalysis. Copper complexes with pyridyl-alcohol ligands have been investigated for the aerobic oxidation of alcohols. The bidentate nature of the ligand and the ability of the hydroxyl group to participate in proton-coupled electron transfer processes can be advantageous in these reactions.

Another potential application is in cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. Palladium and nickel complexes with nitrogen-containing ligands are workhorses in this field. The this compound ligand could provide the necessary electronic environment and stability to the metal center to facilitate the catalytic cycle. The steric bulk of the methyl groups might also play a role in promoting reductive elimination, a key step in many cross-coupling reactions.

The table below outlines potential catalytic applications for metal complexes of this compound, based on the known reactivity of analogous complexes.

Potential Catalytic Applications of this compound-Metal Complexes
MetalOrganic TransformationPlausible Role of the Ligand
CopperAerobic Oxidation of AlcoholsStabilization of Cu(I)/Cu(II) species; facilitation of electron transfer.
PalladiumSuzuki-Miyaura CouplingEnhancement of catalyst stability and solubility; influence on reductive elimination.
NickelKumada CouplingModulation of the redox potential of the Ni center; steric influence on selectivity.
RutheniumTransfer HydrogenationFormation of a stable, active catalyst; potential for asymmetric induction if a chiral variant is used.

This table is speculative and based on the established catalytic activities of similar pyridine-based ligands.

Q & A

Q. Optimization Considerations :

Reaction ParameterTypical RangeImpact on Yield
Temperature0–25°CHigher yields at lower temps (prevents over-oxidation)
SolventTHF/MeOHPolar aprotic solvents enhance reaction rates
CatalystH₂SO₄ or K₂CO₃Acidic conditions favor electrophilic substitution

How is this compound characterized spectroscopically?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR :
    • ¹H NMR (DMSO-d₆) : Expected signals:
  • Aromatic protons (δ 6.8–8.2 ppm, multiplet, pyridine ring)
  • Hydroxymethyl (δ 4.5–5.0 ppm, singlet, -CH₂OH) .
    • ¹³C NMR : Pyridine carbons (δ 120–150 ppm), hydroxymethyl carbon (δ 60–65 ppm) .
  • FTIR : O-H stretch (3200–3600 cm⁻¹), C-O stretch (1050–1100 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₈H₁₁NO: 137.0841) .

What strategies resolve contradictions in reported biological activities of this compound?

Advanced Research Question
Contradictions may arise from:

  • Experimental variability (e.g., cell lines, assay conditions).
  • Purity : Impurities (e.g., oxidized aldehyde byproducts) can skew bioactivity results. Use HPLC (>95% purity) for validation .
  • Mechanistic ambiguity : Perform dose-response assays and comparative studies with structural analogs to isolate functional groups responsible for activity .

Q. Example Workflow :

Validate compound purity via LC-MS.

Replicate assays under standardized conditions (e.g., fixed cell density, incubation time).

Use statistical tools (e.g., ANOVA) to assess significance of observed differences .

How do computational methods predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to identify electrophilic sites (e.g., electron-deficient pyridine ring positions).
  • NBO Analysis : Reveals charge distribution; the hydroxymethyl group donates electron density to the pyridine ring, reducing its electrophilicity .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with active sites .

Q. Key Findings :

Computational ParameterValueImplication
HOMO-LUMO Gap~4.5 eVModerate reactivity
Fukui Indices (f⁺)C-2 > C-4Electrophilic attack favors C-2 position

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question

  • Byproduct Formation : Over-reduction (e.g., alcohol → alkane) or oxidation (alcohol → ketone). Mitigate with controlled stoichiometry of reducing agents .
  • Solvent Recovery : Use recyclable solvents (e.g., MeOH) to reduce costs.
  • Purification : Column chromatography is effective but time-consuming; switch to recrystallization for large batches (solvent: hexane/EtOAc) .

How does steric hindrance from the 2,4-dimethyl groups influence the compound’s reactivity?

Advanced Research Question
The methyl groups at positions 2 and 4:

  • Steric Effects : Shield the pyridine ring, reducing accessibility for electrophilic substitution.
  • Electronic Effects : Electron-donating methyl groups increase ring electron density, making nucleophilic reactions less favorable.

Q. Experimental Validation :

  • Compare reaction rates with non-methylated analogs (e.g., pyridin-3-ylmethanol).
  • Use X-ray crystallography (as in ) to confirm spatial arrangements.

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(2,4-Dimethylpyridin-3-yl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.